2-(Dibenzothiophen-4-yl)carbazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-(Dibenzothiophen-4-yl)carbazol typically involves the coupling of carbazole and dibenzothiophene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a dibenzothiophene boronic acid with a carbazole halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or dimethylformamide, with the reaction being carried out under an inert atmosphere at elevated temperatures .
Analyse Chemischer Reaktionen
2-(Dibenzothiophen-4-yl)carbazol undergoes various types of chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, with reagents such as halogens or nitro groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
2-(Dibenzothiophen-4-yl)carbazol has several scientific research applications:
Organic Electronics: This compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transporting properties.
Photocatalysis: It serves as a photocatalyst in various organic reactions, including the synthesis of complex organic molecules through photoredox catalysis.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(Dibenzothiophen-4-yl)carbazol in its applications is primarily based on its ability to participate in electron transfer processes. In organic electronics, it acts as an electron-transporting material, facilitating the movement of electrons through the device . In photocatalysis, it absorbs light and undergoes photoinduced electron transfer, generating reactive species that drive chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(Dibenzothiophen-4-yl)carbazol include other carbazole and dibenzothiophene derivatives, such as:
2-(4-Dibenzothiophene)carbazole: Similar in structure but with different substitution patterns on the aromatic rings.
2-(Dibenzo[b,d]thiophen-4-yl)-9H-carbazole: Another derivative with a slightly different arrangement of the thiophene and carbazole units.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct electronic and photophysical properties, making it particularly suitable for applications in organic electronics and photocatalysis .
Eigenschaften
Molekularformel |
C24H15NS |
---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
2-dibenzothiophen-4-yl-9H-carbazole |
InChI |
InChI=1S/C24H15NS/c1-3-10-21-17(6-1)18-13-12-15(14-22(18)25-21)16-8-5-9-20-19-7-2-4-11-23(19)26-24(16)20/h1-14,25H |
InChI-Schlüssel |
HSLDXPROSDARQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C4=CC=CC5=C4SC6=CC=CC=C56 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.